1-Benzoylazepan-2-one
Description
1-Benzoylazepan-2-one is a seven-membered lactam (azepane) derivative featuring a benzoyl substituent. This compound is notable for its role as a precursor in organic synthesis, particularly in palladium-catalyzed reactions. For instance, it has been utilized to synthesize amide esters such as 2-(trimethylsilyl)ethyl 1-benzoyl-3-methyl-2-oxoazepane-3-carboxylate (77g) via flash column chromatography, achieving a yield of 77% . The azepane ring provides conformational flexibility, while the benzoyl group enhances electronic stability, making it a versatile intermediate in pharmaceutical and materials chemistry.
Properties
CAS No. |
6248-28-8 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
1-benzoylazepan-2-one |
InChI |
InChI=1S/C13H15NO2/c15-12-9-5-2-6-10-14(12)13(16)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 |
InChI Key |
FEFQUIPMKBPKAR-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)N(CC1)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1CCC(=O)N(CC1)C(=O)C2=CC=CC=C2 |
Other CAS No. |
6248-28-8 |
solubility |
0.01 M |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Benzylcyclobutane-1-carboxylic Acid
- Structure : Features a four-membered cyclobutane ring with a benzyl and carboxylic acid substituent.
- Molecular Formula : C₁₂H₁₄O₂; Molecular Weight : 190.24 .
- Key Differences: The cyclobutane ring introduces significant ring strain compared to the strain-free azepane in 1-benzoylazepan-2-one.
1-Benzazepines
- Structure : Unsaturated seven-membered nitrogen-containing rings (azepines) with a benzoyl-like substituent.
- Key Differences: The unsaturated bond in benzazepines alters electronic properties, enhancing reactivity in cross-coupling reactions. For example, copper-catalyzed oxidative C(sp³)-H/C(sp²)-H cross-coupling methods are employed for their synthesis, differing from the palladium-catalyzed routes used for this compound derivatives .
1-(1H-Benzimidazol-2-yl)propan-2-one
- Structure : Contains a benzimidazole heterocycle (aromatic) and a ketone group.
- Molecular Formula : C₁₀H₁₀N₂O; Molecular Weight : 174.20 .
- Key Differences: The benzimidazole moiety imparts strong aromaticity and hydrogen-bonding capacity, contrasting with the non-aromatic azepane ring of this compound. Applications: Widely used in drug discovery due to benzimidazole’s affinity for biological targets .
2-Aminobenzamides
- Structure: Benzamide derivatives with an amino substituent on the aromatic ring.
- Key Differences: The amino group enhances solubility and hydrogen-bonding interactions, making these compounds favorable in polymer chemistry and enzyme inhibition studies.
Comparative Data Table
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